(S)-2-(2-Aminopropoxy)acetic acid hydrochloride
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Overview
Description
(S)-2-(2-Aminopropoxy)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a propoxy group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Aminopropoxy)acetic acid hydrochloride typically involves the reaction of (S)-2-chloropropionic acid with 2-aminoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the electrophilic carbon of the (S)-2-chloropropionic acid, resulting in the formation of (S)-2-(2-Aminopropoxy)acetic acid. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution reaction and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Aminopropoxy)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
(S)-2-(2-Aminopropoxy)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Aminopropoxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Aminopropoxy)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2-Aminopropoxy)acetic acid: The non-chiral version of the compound.
2-Aminoethoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
(S)-2-(2-Aminopropoxy)acetic acid hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological molecules, leading to distinct biological activities compared to its non-chiral or enantiomeric counterparts.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-[(2S)-2-aminopropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(6)2-9-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
QNOSTJMIBAXYSA-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](COCC(=O)O)N.Cl |
Canonical SMILES |
CC(COCC(=O)O)N.Cl |
Origin of Product |
United States |
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